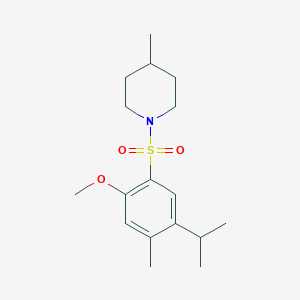

1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-4-methylpiperidine

Beschreibung

Eigenschaften

IUPAC Name |

1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3S/c1-12(2)15-11-17(16(21-5)10-14(15)4)22(19,20)18-8-6-13(3)7-9-18/h10-13H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVMJEJLRITXFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Catalytic Hydrogenation of 4-Methylpyridine

4-Methylpyridine undergoes hydrogenation over a palladium or nickel catalyst under high-pressure hydrogen (40–60 psi) to yield 4-methylpiperidine. This method offers high efficiency, with yields exceeding 85% when using palladium-on-carbon (5% Pd/C) in methanol. Key parameters include:

Reductive Amination of Levulinic Acid Derivatives

An alternative route involves reductive amination of levulinic acid (4-oxopentanoic acid) with methylamine. The ketone group is reduced using sodium borohydride or lithium aluminum hydride, followed by cyclization to form 4-methylpiperidine. This method is less common but useful for isotopic labeling or structural modifications.

Preparation of 5-Isopropyl-2-methoxy-4-methylphenylsulfonyl Chloride

The aromatic sulfonyl chloride intermediate is synthesized through a multi-step sequence, prioritizing regioselective functionalization.

Synthesis of 5-Isopropyl-2-methoxy-4-methylphenol

The precursor phenol is prepared via Friedel-Crafts alkylation and demethylation:

Chlorosulfonation of the Phenol Derivative

The phenol is treated with chlorosulfonic acid (ClSO₃H) to install the sulfonic acid group, followed by conversion to the sulfonyl chloride using PCl₅ or SOCl₂:

-

Chlorosulfonation :

-

Chlorination :

Sulfonylation of 4-Methylpiperidine

The final step involves coupling the sulfonyl chloride with 4-methylpiperidine under basic conditions.

Reaction Optimization

Procedure

-

Dissolve 4-methylpiperidine (1 equiv) and triethylamine (1.5 equiv) in dichloromethane.

-

Add 5-isopropyl-2-methoxy-4-methylphenylsulfonyl chloride (1.2 equiv) dropwise at 0°C.

-

Stir at room temperature for 12 hours.

-

Quench with water, extract with dichloromethane, and dry over Na₂SO₄.

-

Purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

Challenges and Alternative Approaches

Analyse Chemischer Reaktionen

Types of Reactions: 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-4-methylpiperidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst.

Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of sulfides.

Substitution: Halogenated derivatives of the aromatic ring.

Wissenschaftliche Forschungsanwendungen

1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-4-methylpiperidine has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-4-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound’s structure allows it to fit into binding pockets of target molecules, disrupting normal biological processes.

Vergleich Mit ähnlichen Verbindungen

- 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)pyrrolidine

- 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-4-methylpiperazine

Comparison: Compared to its analogs, 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-4-methylpiperidine exhibits unique properties due to the presence of the piperidine ring, which can influence its binding affinity and specificity towards biological targets. This uniqueness makes it a valuable compound for targeted research applications.

Biologische Aktivität

1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-4-methylpiperidine, a compound with potential biological activity, has garnered attention in recent research due to its structural features and possible therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential uses in various medical fields.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 254.34 g/mol. Its structure consists of a piperidine ring substituted with an isopropyl group and a methoxy group on the phenyl moiety, contributing to its unique properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈O₃S |

| Molecular Weight | 254.34 g/mol |

| Density | 1.119 g/cm³ |

| Boiling Point | 411.1 °C |

| LogP | 3.607 |

The biological activity of 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-4-methylpiperidine primarily involves its interaction with specific biological targets, potentially including enzymes and receptors involved in disease processes. Preliminary studies suggest that it may act as an inhibitor of certain proteases, which are crucial for viral replication and cell signaling pathways.

Antiviral Activity

Recent research has highlighted the compound's potential against SARS-CoV-2, the virus responsible for COVID-19. A study employing molecular docking techniques indicated that derivatives of piperidine, including this compound, exhibited significant binding affinities to the main protease (Mpro) of the virus. The calculated binding free energies ranged from -4.29 to -6.35 kcal/mol, suggesting strong interactions that could inhibit viral replication .

Anticancer Properties

Piperidine derivatives have been extensively studied for their anticancer properties. The compound's structure allows it to interfere with cellular pathways that promote cancer cell proliferation. For instance, it has been reported that similar piperidine compounds can inhibit Akt signaling pathways, leading to apoptosis in various cancer cell lines .

Case Studies

- Study on SARS-CoV-2 Inhibition : In a computational study, derivatives of piperidine were synthesized and tested for their inhibitory effects on Mpro. The results indicated that these compounds could potentially serve as therapeutic agents against COVID-19 due to their ability to block critical viral processes .

- Anticancer Research : Research conducted on piperidine derivatives demonstrated significant cytotoxicity against breast cancer cells by inducing apoptosis through the inhibition of key signaling pathways . This opens avenues for further exploration into the use of this compound in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.